molecular formula C15H27NO4 B13213839 1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid

1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid

Cat. No.: B13213839
M. Wt: 285.38 g/mol
InChI Key: LBBPBCOPBBPPRO-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Preparation Methods

The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid depends on its specific applicationUpon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid can be compared with similar compounds such as:

These compounds share the Boc-protected amino group and carboxylic acid functionality but differ in the structure of the cycloalkane ring and the position of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H27NO4/c1-5-6-11-7-9-15(10-8-11,12(17)18)16-13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

LBBPBCOPBBPPRO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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